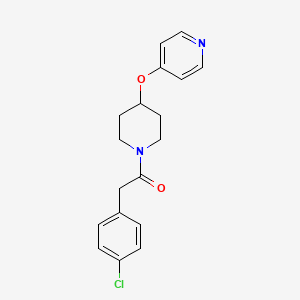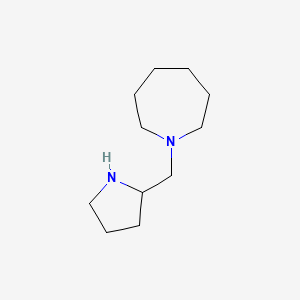
1-(Pyrrolidin-2-ylmethyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolidin-2-ylmethyl)azepane is a chemical compound with the molecular formula C11H22N2 It is characterized by the presence of a pyrrolidine ring attached to an azepane ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-2-ylmethyl)azepane typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which allows for regio- and stereoselective formation of the desired heterocyclic rings . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives, to introduce the azepane moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted organic synthesis (MAOS) has been reported to enhance synthetic efficiency and support green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidin-2-ylmethyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the nitrogen atoms within the rings.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and strong nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(Pyrrolidin-2-ylmethyl)azepane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems and as a potential ligand for receptor binding studies.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, particularly in the development of novel drugs.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-2-ylmethyl)azepane involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that it can interact with proteins such as Akt, influencing various signaling pathways . The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen heterocycle widely used in medicinal chemistry.
Azepane: A seven-membered nitrogen heterocycle with applications in organic synthesis.
Pyrrolizines: Compounds containing fused pyrrolidine and azepane rings, known for their biological activity.
Uniqueness
1-(Pyrrolidin-2-ylmethyl)azepane is unique due to its combination of a pyrrolidine and an azepane ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for greater flexibility and interaction with a variety of molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-4-9-13(8-3-1)10-11-6-5-7-12-11/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAJTFQLOLODFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
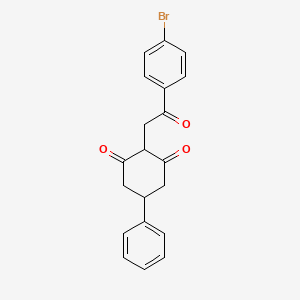

![8-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2741142.png)
![N-(4-ethoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2741144.png)
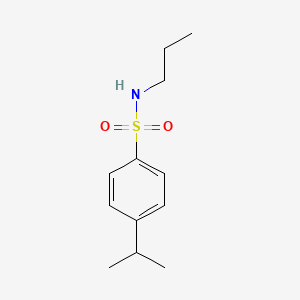
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2741149.png)
![2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2741154.png)
![Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2741155.png)

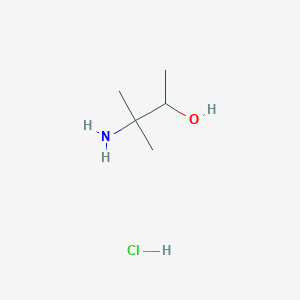
![3-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride](/img/structure/B2741159.png)
![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2741161.png)
![1-[(1-phenylmethanesulfonylazetidin-3-yl)methyl]-1H-1,2,4-triazole](/img/structure/B2741162.png)
